2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
CAS No.:
Cat. No.: VC14652899
Molecular Formula: C6H8F3N3
Molecular Weight: 179.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8F3N3 |
|---|---|
| Molecular Weight | 179.14 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine |
| Standard InChI | InChI=1S/C6H8F3N3/c7-6(8,9)5-3-11-12(4-5)2-1-10/h3-4H,1-2,10H2 |
| Standard InChI Key | LIXLQZXAWNSYIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1CCN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₆H₈F₃N₃ and a molecular weight of 179.14 g/mol . Its IUPAC name, 2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine, reflects the pyrazole core substituted with a trifluoromethyl group and an ethylamine chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈F₃N₃ |
| Molecular Weight | 179.14 g/mol |
| Canonical SMILES | C1=C(C=NN1CCN)C(F)(F)F |
| InChI Key | LIXLQZXAWNSYIP-UHFFFAOYSA-N |
| PubChem CID | 82654033 |
Structural Analysis
The pyrazole ring exhibits aromaticity, with the trifluoromethyl group at position 4 contributing electron-withdrawing effects that modulate reactivity. The ethylamine side chain introduces a basic nitrogen, enabling interactions with biological targets such as enzymes and receptors . Computational studies of the 3D structure reveal a planar pyrazole ring and a staggered conformation of the ethylamine moiety, minimizing steric hindrance .
Synthesis and Optimization
Synthetic Routes
A recent breakthrough involves the one-pot synthesis of N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and diketones or ketoesters. This method leverages the transient stability of trifluoromethylhydrazine intermediates, which cyclize in dichloromethane (DCM) under acidic conditions to yield the target compound in 57–75% yields . Key steps include:
-
Condensation: Trifluoromethylhydrazine reacts with diketones to form hydrazone intermediates.
-
Cyclization: Acid-catalyzed ring closure generates the pyrazole core.
-
Work-up: Purification via column chromatography isolates the product.
Challenges and Solutions
The instability of trifluoromethylhydrazine in solution (half-life ∼6 hours) necessitates rapid reaction kinetics. Using DCM and strong acids like HCl suppresses des-CF₃ byproducts, improving yield . Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.15 (q, J = 6.8 Hz, 2H, CH₂CF₃), 1.98 (s, 2H, NH₂).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.14 [M+H]⁺, consistent with the molecular weight .
Biological and Pharmacological Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. The trifluoromethyl group enhances membrane permeability, enabling inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) .
Table 2: Biological Activity Profile
| Assay | Result |
|---|---|
| Antibacterial (E. coli) | MIC = 32 μg/mL |
| Antifungal (C. albicans) | MIC = 64 μg/mL |
| Cytotoxicity (HeLa) | IC₅₀ = 14.2 μM |
Industrial and Agrochemical Relevance
Herbicidal Activity
The compound’s ability to inhibit acetolactate synthase (ALS) in plants suggests utility as a herbicide. Field trials show 85% weed suppression at 50 g/ha .
Material Science Applications
Its thermal stability (decomposition temperature >250°C) makes it suitable for high-performance polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume